molecular formula C7H6BrClMgO B6360176 Bromo(3-chloro-4-methoxyphenyl)magnesium CAS No. 185416-15-3

Bromo(3-chloro-4-methoxyphenyl)magnesium

Cat. No.: B6360176
CAS No.: 185416-15-3
M. Wt: 245.78 g/mol
InChI Key: IWOCZBVSXOYOIK-UHFFFAOYSA-M
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Description

Bromo(3-chloro-4-methoxyphenyl)magnesium is an organomagnesium compound, commonly known as a Grignard reagent. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound features a bromo group, a chloro group, and a methoxy group attached to a phenyl ring, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo(3-chloro-4-methoxyphenyl)magnesium can be synthesized through the reaction of 3-chloro-4-methoxybromobenzene with magnesium metal in the presence of an anhydrous ether solvent, such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents, as well as for the removal of by-products, enhances the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

Bromo(3-chloro-4-methoxyphenyl)magnesium undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution: Can participate in halogen-metal exchange reactions.

    Coupling Reactions: Used in Suzuki-Miyaura and other cross-coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Addition: Typically involves carbonyl compounds and an acidic workup to yield alcohols.

    Substitution: Involves halogenated compounds and may require a catalyst.

    Coupling Reactions: Often uses palladium catalysts and bases like potassium carbonate.

Major Products

    Alcohols: From reactions with aldehydes and ketones.

    Biaryl Compounds: From coupling reactions with aryl halides.

Scientific Research Applications

Bromo(3-chloro-4-methoxyphenyl)magnesium is used in various scientific research applications:

    Chemistry: As a reagent in organic synthesis for forming carbon-carbon bonds.

    Biology: In the synthesis of biologically active molecules.

    Medicine: For the development of pharmaceutical intermediates.

    Industry: In the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of Bromo(3-chloro-4-methoxyphenyl)magnesium involves its role as a nucleophile. The magnesium atom in the compound forms a polar bond with the carbon atom, making the carbon nucleophilic. This nucleophilic carbon can then attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds. The presence of the bromo, chloro, and methoxy groups can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)magnesium bromide
  • 3-Chlorophenylmagnesium bromide
  • 4-Chlorophenylmagnesium bromide

Uniqueness

Bromo(3-chloro-4-methoxyphenyl)magnesium is unique due to the combination of bromo, chloro, and methoxy substituents on the phenyl ring. This combination can provide distinct reactivity and selectivity in chemical reactions compared to other Grignard reagents with different substituents.

Properties

IUPAC Name

magnesium;1-chloro-2-methoxybenzene-5-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClO.BrH.Mg/c1-9-7-5-3-2-4-6(7)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOCZBVSXOYOIK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=[C-]C=C1)Cl.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClMgO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201275103
Record name Bromo(3-chloro-4-methoxyphenyl)magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185416-15-3
Record name Bromo(3-chloro-4-methoxyphenyl)magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201275103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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